2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid is a chemical compound with the molecular formula C7H8N2O2. It is characterized by the presence of a pyrazole ring attached to a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid typically involves the reaction of pyrazole with an appropriate acrylate derivative. One common method includes the use of pyrazole and acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the functional groups present in the compound, which facilitate binding to the target molecules .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-(1H-pyrazol-1-yl)acetic acid
- 2-(1H-pyrazol-1-yl)propanoic acid
Comparison: 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid is unique due to the presence of both a pyrazole ring and a prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research or industrial contexts .
Properties
CAS No. |
1236034-44-8 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.